molecular formula C12H14O4 B1400178 2-(1,3-Dioxolan-2-yl)-1-(4-methoxy-phenyl)-ethanone CAS No. 108323-51-9

2-(1,3-Dioxolan-2-yl)-1-(4-methoxy-phenyl)-ethanone

Cat. No. B1400178
CAS RN: 108323-51-9
M. Wt: 222.24 g/mol
InChI Key: JHGMJQJHLOMJGE-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-1-(4-methoxy-phenyl)-ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DME and is synthesized through a specific method.

Scientific Research Applications

Polymer Synthesis and Characterization

2-(1,3-Dioxolan-2-yl)-1-(4-methoxy-phenyl)-ethanone and its derivatives have been studied for their applications in polymer synthesis. For example, the polymerization of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate, prepared from glycidyl methacrylate and benzaldehyde, has been explored. This process involves polymerization initiated by benzoyl peroxide, with the polymer's characterization conducted through various spectroscopic techniques, including FTIR, NMR, gel permeation chromatography, and differential scanning calorimetry. The thermal degradation of this polymer was thoroughly investigated, revealing insights into its stability and decomposition products (Coskun et al., 1998).

Synthetic Methodologies

The compound and its related structures have been central in developing synthetic methodologies for creating novel chemical entities. For instance, a facile one-pot synthesis technique has been described for producing a novel derivative, highlighting the compound's utility in generating complex molecules. This methodology's structural confirmation was achieved through NMR, MS, FTIR techniques, and X-ray crystallography, emphasizing the compound's versatility in organic synthesis and the potential for creating diverse chemical libraries (Ünaleroğlu et al., 2002).

Material Science and Crystallography

In material science, the compound has been used as a precursor for synthesizing materials with specific structural properties. For example, the synthesis and crystallographic analysis of a dioxolane derivative showcased its potential in forming materials with desirable characteristics, such as specific crystalline structures, which could have applications in various technological and industrial fields (Li et al., 2001).

Antimicrobial Research

The chemical structure of 2-(1,3-Dioxolan-2-yl)-1-(4-methoxy-phenyl)-ethanone has been manipulated to create derivatives with potential antimicrobial properties. Research into these derivatives has revealed their efficacy against various microbial strains, indicating the compound's role in developing new antimicrobial agents. Such studies contribute significantly to the ongoing search for novel therapeutics against resistant microbial species (Ashok et al., 2014).

properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-14-10-4-2-9(3-5-10)11(13)8-12-15-6-7-16-12/h2-5,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGMJQJHLOMJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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